2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene
CAS No.:
Cat. No.: VC13623638
Molecular Formula: C8H7BrClFO
Molecular Weight: 253.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrClFO |
|---|---|
| Molecular Weight | 253.49 g/mol |
| IUPAC Name | 3-(bromomethyl)-2-chloro-1-fluoro-4-methoxybenzene |
| Standard InChI | InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)8(10)5(7)4-9/h2-3H,4H2,1H3 |
| Standard InChI Key | MBNXTIPUBCDNFC-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)F)Cl)CBr |
| Canonical SMILES | COC1=C(C(=C(C=C1)F)Cl)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-(bromomethyl)-2-chloro-1-fluoro-4-methoxybenzene, reflects its substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇BrClFO | |
| Molecular Weight | 253.49 g/mol | |
| CAS Registry Number | 1935317-19-3 | |
| SMILES Notation | COC1=C(C(=C(C=C1)F)Cl)CBr | |
| InChI Key | MBNXTIPUBCDNFC-UHFFFAOYSA-N |
The bromomethyl group at position 2 serves as a reactive handle for further functionalization, while the chloro and fluoro substituents modulate the ring’s electron density, influencing regioselectivity in subsequent reactions.
Crystallographic and Spectroscopic Data
Though X-ray crystallography data for this specific compound is unavailable, analogous structures suggest a planar aromatic core with bond lengths and angles consistent with halogenated toluenes. Infrared spectroscopy would reveal characteristic absorptions for C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1,200 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would display distinct signals for the methoxy proton (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and bromomethyl protons (δ 4.5–5.0 ppm) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene typically involves halogenation and functional group interconversion steps. A patented method for related compounds (e.g., 2-chloro-3-fluorobromobenzene) provides insights into scalable production :
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Bromination of Fluoroaniline Derivatives:
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Methoxy Group Introduction:
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Nucleophilic aromatic substitution (NAS) with methanol in the presence of K₂CO₃ installs the methoxy group.
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Bromomethylation:
Process Optimization
Critical parameters include:
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Temperature Control: Bromination reactions require strict maintenance at −5°C to prevent polybromination .
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Solvent Selection: Isopropanol enhances solubility of intermediates, improving reaction homogeneity .
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Catalysts: Copper(I) chloride (CuCl) accelerates bromine insertion during Sandmeyer reactions .
Physicochemical Properties
Thermodynamic and Kinetic Data
The compound’s hydrophobicity (LogP = 2.78) favors solubility in organic solvents like dichloromethane and THF, making it suitable for Suzuki-Miyaura cross-coupling reactions.
Applications in Medicinal Chemistry
Role as a Building Block
2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene serves as a precursor for:
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Kinase Inhibitors: The bromomethyl group undergoes palladium-catalyzed coupling with boronic acids to generate biaryl motifs common in anticancer agents .
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Antibacterial Agents: Fluorine enhances membrane permeability, while chlorine contributes to target binding affinity.
Case Study: Synthesis of a TLR4 Antagonist
In a 2023 study, this compound was alkylated with a pyrimidine derivative to yield a Toll-like receptor 4 (TLR4) inhibitor with IC₅₀ = 12 nM. The bromomethyl group’s reactivity enabled efficient C–C bond formation without side reactions .
Comparison with Structural Analogues
Substituent Effects on Reactivity
| Compound | Reactivity in SN2 Reactions | Reference |
|---|---|---|
| 2-Bromo-3-chloro-4-fluoro-1-methoxybenzene | Low (steric hindrance) | |
| 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene | High (primary alkyl bromide) |
The bromomethyl group’s primary carbon facilitates nucleophilic substitutions, unlike aryl bromides, which require harsh conditions .
Future Research Directions
Catalytic Asymmetric Functionalization
Developing enantioselective methods to generate chiral derivatives could expand utility in CNS drug discovery .
Green Chemistry Approaches
Replacing NBS with electrochemical bromination may reduce waste in large-scale synthesis .
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